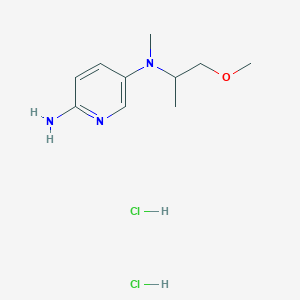
N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with methoxypropan-2-yl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride typically involves multiple steps. The starting materials are often commercially available chemicals, and the synthesis may include reactions such as alkylation, reduction, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methoxypropan-2-yl)piperazine dihydrochloride
- 1-(2-methoxy-1-methylethyl)piperazine dihydrochloride
Uniqueness
N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19Cl2N3O |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
5-N-(1-methoxypropan-2-yl)-5-N-methylpyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-8(7-14-3)13(2)9-4-5-10(11)12-6-9;;/h4-6,8H,7H2,1-3H3,(H2,11,12);2*1H |
InChI Key |
MCTUHIYGXCACLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)N(C)C1=CN=C(C=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















